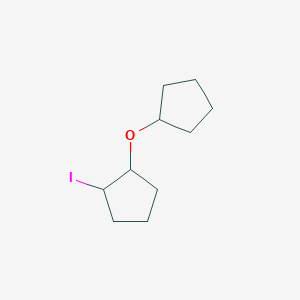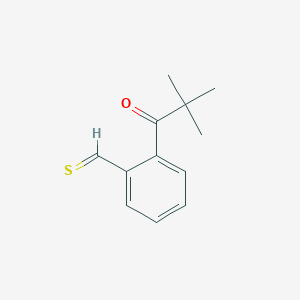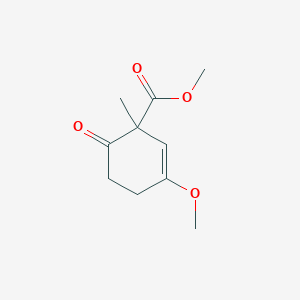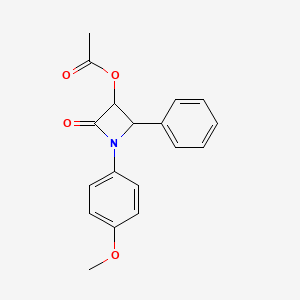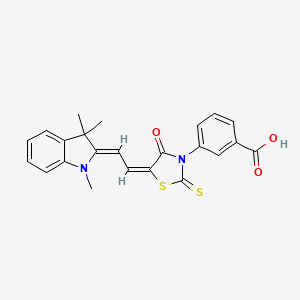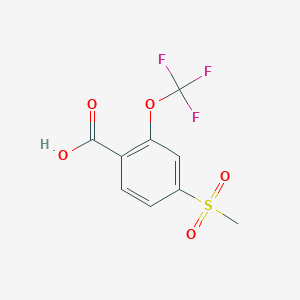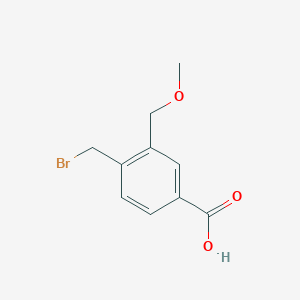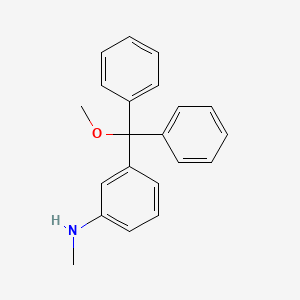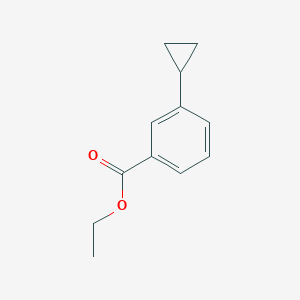
Kadnanolactone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kadnanolactone B involves multiple steps, including the isolation of the compound from the plant material. The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to the complexity of its structure and the challenges associated with its synthesis . Most of the available this compound is obtained through extraction from natural sources.
Análisis De Reacciones Químicas
Types of Reactions
Kadnanolactone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions for these reactions depend on the desired modifications and the target products.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities . These derivatives are often studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Kadnanolactone B involves its interaction with various molecular targets and pathways . The compound exerts its effects by modulating the activity of specific enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
Kadnanolactone B is structurally similar to other triterpenoids isolated from the Schisandraceae family . Some of the similar compounds include:
- Kadnanolactone A
- Kadnanolactone C
- Kadnanolactone D
- Kadnanosic acid A
- Kadnanosic acid B
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action . This compound is unique due to its specific structural modifications and the resulting biological activities .
Propiedades
Fórmula molecular |
C30H44O5 |
|---|---|
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
(3Z)-3-[(3R,3aR,8R,10aR,10bS)-8-(2-hydroxypropan-2-yl)-3a,10b-dimethyl-3-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,3,4,6,8,9,10,10a-octahydro-1H-cyclohepta[e]inden-7-ylidene]propanoic acid |
InChI |
InChI=1S/C30H44O5/c1-18-7-11-25(35-27(18)33)19(2)22-14-16-30(6)24-10-9-23(28(3,4)34)20(8-12-26(31)32)17-21(24)13-15-29(22,30)5/h7-8,13,19,22-25,34H,9-12,14-17H2,1-6H3,(H,31,32)/b20-8-/t19-,22+,23+,24+,25-,29+,30-/m0/s1 |
Clave InChI |
CROQYYZLUXCIMD-FCUXJOKCSA-N |
SMILES isomérico |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@H](/C(=C\CC(=O)O)/C4)C(C)(C)O)C)C |
SMILES canónico |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC(C(=CCC(=O)O)C4)C(C)(C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)
